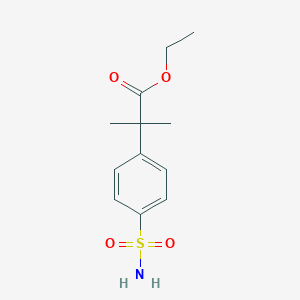

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate can be synthesized through a multi-step process involving the esterification of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Sulfinyl or sulfhydryl derivatives

Substitution: 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₇NO₄S

- Molecular Weight : 271.33 g/mol

- Appearance : Brown solid at room temperature

- CAS Number : 374067-94-4

The compound features a sulfonamide group, which is pivotal for its antibacterial activity, making it a valuable scaffold for drug development.

Medicinal Chemistry

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate serves as a scaffold for developing new antibacterial agents. The sulfonamide group is known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Preliminary studies indicate that this compound may also exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Case Study: Antibacterial Activity

Research has demonstrated that compounds with similar structural features successfully inhibit the growth of various bacteria. For instance, studies comparing this compound to traditional sulfonamide antibiotics like sulfamethoxazole have shown promising results in vitro against resistant bacterial strains .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate in the preparation of other complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions, facilitating the synthesis of derivatives with enhanced biological activity.

Synthesis Pathways

The synthesis typically involves several steps, including:

- Reaction of ethyl 2-(4-(chlorosulfonyl)phenyl)-2-methylpropanoate with ammonium hydroxide.

- Utilizing solvents like ethyl acetate under controlled conditions to achieve high yields .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfamethoxazole | Sulfonamide antibiotic | Widely used for urinary tract infections |

| Ethyl 4-Aminobenzoate | Aromatic amine with an ester group | Known for its role in synthesizing azo dyes |

| N-(4-Sulfamoylphenyl)acetamide | Acetamide and sulfonamide functionalities | Potentially less effective than Ethyl 2-Methyl... |

This compound stands out due to its specific combination of structural elements that enhance its biological activity while providing versatility in synthetic applications .

Biological Interaction Studies

Ongoing research focuses on the binding affinity of this compound with various biological targets. Initial findings suggest that it may interact with enzymes involved in bacterial folic acid synthesis, inhibiting their activity effectively . Further studies are necessary to elucidate its specific interactions within biological systems.

Wirkmechanismus

The mechanism of action of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate can be compared with similar compounds such as:

Ethyl 2-Methyl-2-(4-aminophenyl)propionate: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.

Ethyl 2-Methyl-2-(4-nitrophenyl)propionate: Contains a nitro group instead of a sulfonyl group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its sulfonyl group, which imparts specific chemical and biological properties that are not present in its analogs .

Biologische Aktivität

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate (EMSP) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.

Overview of this compound

- IUPAC Name : Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate

- CAS Number : 374067-94-4

- Molecular Formula : C12H17NO4S

- Molecular Weight : 271.33 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis

EMSP can be synthesized through a multi-step process involving the esterification of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions can be optimized using continuous flow reactors to enhance yield and purity .

Antimicrobial Activity

Research indicates that EMSP exhibits significant antimicrobial properties. Studies have shown that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. For instance, EMSP has been tested against various strains of bacteria, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

The sulfonamide moiety in EMSP is also linked to anti-inflammatory effects. It potentially inhibits the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). In vitro studies have demonstrated that EMSP reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

The mechanism by which EMSP exerts its biological effects involves several pathways:

- Enzyme Inhibition : The sulfonyl group interacts with specific enzymes, potentially inhibiting their activity. This interaction can lead to reduced synthesis of inflammatory mediators.

- Antimicrobial Activity : By mimicking para-aminobenzoic acid (PABA), EMSP competes for binding sites in bacterial enzymes, disrupting folate synthesis necessary for DNA replication .

Comparative Analysis with Similar Compounds

EMSP can be compared to other similar compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-Methyl-2-(4-aminophenyl)propionate | Lacks sulfonyl group | Limited antibacterial activity |

| Ethyl 2-Methyl-2-(4-nitrophenyl)propionate | Contains nitro group | Different reactivity; lower anti-inflammatory potential |

The presence of the sulfonamide group in EMSP enhances its biological activity compared to these analogs.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of EMSP against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent . -

Inflammation Model :

In an experimental model of inflammation, EMSP was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in edema and inflammatory markers compared to the control group, supporting its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, and how can reaction conditions be optimized?

Methodological Answer:

- Esterification : Reacting 2-methyl-2-(4-sulfamoylphenyl)propionic acid with ethanol under acid catalysis (e.g., H₂SO₄) is a common approach. Reaction efficiency depends on temperature (70–90°C), solvent choice (e.g., toluene for azeotropic water removal), and molar ratios (acid:ethanol ≈ 1:3) .

- Purification : Crystallization from ethyl acetate/hexane mixtures yields high-purity product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (retention time ~8.2 min, C18 column, acetonitrile/water 60:40) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry and confirm molecular geometry using programs like WinGX .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons at δ 7.5–8.0 ppm .

- FT-IR : Ester C=O stretch at ~1740 cm⁻¹ and sulfonamide S=O at ~1350 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 286.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data when synthesizing this compound via different routes?

Methodological Answer:

-

Impurity Profiling : Use HPLC-MS to identify byproducts. Common impurities include:

Impurity Name Structure Source 2-Methyl-2-(4-sulfamoylphenyl)propionic acid (unreacted acid) HOOC-C(CH₃)(C₆H₄-SO₂NH₂) Incomplete esterification Ethyl 2-(4-sulfamoylphenyl)acrylate CH₂=CH-COOEt Dehydration side reaction

Q. What experimental strategies ensure stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to:

- Optimal Storage : Store in amber vials at –20°C under nitrogen. Add stabilizers (e.g., 0.1% BHT) to inhibit free-radical degradation .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2), a common anti-inflammatory target. The sulfonamide group shows hydrogen bonding with Arg120 and Tyr355 residues .

- ADMET Prediction : Tools like SwissADME estimate logP ~2.8 (moderate lipophilicity) and intestinal absorption >80%, suggesting oral bioavailability .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEODUZMRVNUHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454393 | |

| Record name | Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374067-94-4 | |

| Record name | Ethyl 4-(aminosulfonyl)-α,α-dimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374067-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.